(2-Iodoethyl)phosphonic acid
Description
(2-Iodoethyl)phosphonic acid is a molecule of interest due to the presence of both a reactive carbon-iodine bond and a phosphonic acid moiety. This combination of functional groups imparts specific properties that make it a valuable subject of study within certain areas of chemical science.
Organophosphorus chemistry is a broad field that encompasses compounds containing a carbon-phosphorus bond. This compound belongs to the subclass of phosphonic acids, which are characterized by the general formula R-P(=O)(OH)₂. Within this subclass, it is further categorized as a haloalkylphosphonic acid due to the iodine atom attached to the ethyl group. The phosphorus atom in phosphonic acids is pentavalent and has a tetrahedral geometry. The presence of the phosphonic acid group confers properties such as high polarity and the ability to act as a strong chelating agent for metal ions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₆IO₃P |
| Molecular Weight | 235.946 g/mol |
| CAS Number | 7582-45-8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
This data is compiled from publicly available chemical databases. lookchem.comsigmaaldrich.com
The synthesis of phosphonic acids has a rich history dating back over a century. One of the most fundamental methods for creating a carbon-phosphorus bond is the Michaelis-Arbuzov reaction , first discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov. This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.
In the context of this compound, a plausible synthetic route would begin with the Michaelis-Arbuzov reaction between a trialkyl phosphite (e.g., triethyl phosphite) and 1,2-diiodoethane (B146647). This would yield a dialkyl (2-iodoethyl)phosphonate ester. The reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the trend I > Br > Cl, making iodoalkanes particularly suitable substrates.
Following the formation of the phosphonate (B1237965) ester, the final step to obtain the phosphonic acid is the hydrolysis of the ester groups. This is commonly achieved by refluxing with a strong acid, such as concentrated hydrochloric acid. rsc.org Alternatively, milder methods involving silyl (B83357) intermediates, such as treatment with bromotrimethylsilane (B50905) followed by methanolysis, can be employed to cleave the ester bonds.
Another significant method for the formation of C-P bonds is the Pudovik reaction , which involves the addition of a dialkyl phosphite to an unsaturated system like an alkene, alkyne, or imine, typically under basic catalysis. nih.gov While not directly applicable to the synthesis from a saturated iodoalkane, it represents another major historical route in the synthesis of the broader class of phosphonic acids.
While specific research focused solely on this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader applications of haloalkylphosphonic acids and phosphonic acids in general.
The presence of the reactive C-I bond makes this compound a potentially useful intermediate in organic synthesis. The iodide is a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce other functional groups onto the ethyl chain, thereby creating a variety of substituted ethylphosphonic acid derivatives.
The phosphonic acid moiety itself is a key functional group in various fields of research:
Materials Science: Phosphonic acids are widely used as strong anchoring groups to modify the surfaces of metal oxides such as titania (TiO₂), zirconia (ZrO₂), and alumina (B75360) (Al₂O₃). This allows for the creation of self-assembled monolayers (SAMs) that can tune the surface properties of materials, for applications in electronics, sensors, and corrosion inhibition. The robust P-O-metal bond formed is a key feature in the stability of these surface modifications.
Catalysis: Phosphonic acid groups can be incorporated into ligands for metal catalysts. The resulting catalysts can be water-soluble, facilitating catalyst recovery and recycling, a key principle of green chemistry. Furthermore, phosphonic acids themselves can act as Brønsted acid catalysts in various organic transformations.
Biomedical and Medicinal Chemistry: The phosphonic acid group is a well-known bioisostere of the phosphate (B84403) group, which is ubiquitous in biological systems. This structural mimicry allows phosphonic acid-containing molecules to interact with biological targets such as enzymes. While there is no specific biological research on this compound found, its structural analog, 2-aminoethylphosphonic acid, is a naturally occurring phosphonate. researchgate.netbeilstein-journals.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
7582-45-8 |
|---|---|
Molecular Formula |
C2H6IO3P |
Molecular Weight |
235.95 g/mol |
IUPAC Name |
2-iodoethylphosphonic acid |
InChI |
InChI=1S/C2H6IO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) |
InChI Key |
NGADBMHGWDBFSS-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)P(=O)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Iodoethyl Phosphonic Acid and Its Precursors
Strategies for Phosphorus-Carbon Bond Formation in the Presence of Halogen Functionality
Creating a stable phosphorus-carbon (P-C) bond is the foundational step in synthesizing phosphonic acids. When a reactive functional group, such as a halogen, is present on the carbon chain, the synthetic strategy must be chosen carefully to ensure the desired reaction occurs without unwanted side products.
Michaelis-Arbuzov Rearrangement for the Preparation of (2-Haloethyl)phosphonates
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming a P-C bond. wikipedia.orgnih.gov Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965). wikipedia.orgjk-sci.comchem-station.com
The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. wikipedia.orgorganic-chemistry.org This first step, an SN2 reaction, forms a quasi-phosphonium salt intermediate. nih.govresearchgate.net In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphite ester in another SN2 reaction, leading to the dealkylation of the intermediate and the formation of the final phosphonate ester and a new alkyl halide byproduct. wikipedia.orgjk-sci.com

The choice of alkyl halide is crucial for the Michaelis-Arbuzov reaction's success. The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl, corresponding to the bond dissociation energy of the carbon-halogen bond. jk-sci.comsavemyexams.com Consequently, iodinated precursors like 1,2-diiodoethane (B146647) or 1-bromo-2-iodoethane (B1265497) are significantly more reactive than their chloro- or bromo-analogs. researchgate.net This enhanced reactivity allows for milder reaction conditions, potentially lowering the high temperatures (often 120-160 °C) typically required for less reactive halides. wikipedia.org
Several factors can be optimized to improve the yield and selectivity of the reaction for preparing dialkyl (2-iodoethyl)phosphonates.
Interactive Table 1: Optimization of Michaelis-Arbuzov Reaction Conditions
| Parameter | Condition | Effect on Reaction | Research Finding |
|---|---|---|---|
| Temperature | Typically 120-160 °C | High temperatures are often required, but can lead to side reactions. Lower temperatures may be sufficient for highly reactive iodo-precursors. wikipedia.org | The reaction is usually thermally initiated. researchgate.net |
| Catalyst | Lewis Acids (e.g., BF₃·SiO₂, NbCl₅) | Can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times. nih.govnih.gov | A Lewis acid-mediated reaction at room temperature provides a facile route to arylmethyl phosphonates. organic-chemistry.org |
| Solvent | Aprotic solvents (e.g., Toluene (B28343), THF) or Ionic Liquids | Solvent choice can influence reaction rate and product purity. Ionic liquids can act as "green" alternatives and may enhance reaction efficiency. | The reaction proceeds efficiently in ionic liquids with good yields. nih.gov |
| Reactant Ratio | Excess alkyl halide or phosphite | Using an excess of one reactant can drive the reaction to completion. Using a phosphite that forms a volatile byproduct (e.g., triethyl phosphite) can help prevent side reactions. wikipedia.orgnih.gov | --- |
The Michaelis-Arbuzov reaction is most effective for primary alkyl halides. jk-sci.com Secondary alkyl halides often react poorly and can lead to elimination side products, while tertiary and aryl halides are generally unreactive under standard conditions. wikipedia.orgjk-sci.com
A significant limitation arises from the alkyl halide byproduct generated during the reaction. This byproduct can compete with the starting alkyl halide, reacting with the phosphite to create an undesired phosphonate. This can be mitigated by using a phosphite (like triethyl or trimethyl phosphite) that generates a volatile or less reactive alkyl halide, which can be removed by distillation. nih.gov
When using a dihaloalkane like 1,2-diiodoethane, there is a potential for the reaction to occur at both ends of the molecule, leading to the formation of alkylene-bisphosphonates. Controlling the stoichiometry and reaction conditions is essential to favor the formation of the desired mono-phosphonate, (2-iodoethyl)phosphonate.
Catalytic Cross-Coupling Approaches for Phosphonate and Phosphonic Acid Linkages
Modern synthetic chemistry offers alternatives to the often harsh conditions of the classical Michaelis-Arbuzov reaction. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming P-C bonds. youtube.com Catalysts based on palladium, nickel, and copper are commonly employed. electronicsandbooks.com
These methods offer several advantages, including:
Milder Reaction Conditions: Many cross-coupling reactions proceed at or near room temperature.
Broader Substrate Scope: These methods can sometimes be used with aryl and vinyl halides, which are typically unreactive in the Michaelis-Arbuzov reaction.
High Functional Group Tolerance: Catalytic systems can be highly selective, leaving other functional groups in the molecule intact.
Recent developments include:
Copper-Catalyzed Couplings: Inexpensive copper catalysts, such as CuI, can effectively couple alkyl halides with various nitrogen nucleophiles and can be adapted for P-C bond formation, often under photoinduced conditions at room temperature. nih.govrsc.org This approach is compatible with a range of functional groups. nih.gov A platform using copper metallaphotoredox has been shown to be effective for a broad spectrum of alkyl bromides. nih.gov
Palladium-Catalyzed Couplings: Palladium catalysts are widely used for coupling H-phosphonates with aryl and vinyl halides, often with very short reaction times under microwave irradiation. organic-chemistry.org
Dual Catalysis Systems: Innovative strategies combining different catalytic modes, such as gold and photoredox catalysis, have been developed for the P-arylation of H-phosphonates at room temperature without the need for a base. rsc.org A dual nickel/photoredox system has also been used to couple aldehydes with α-bromophosphonates. rsc.org
Direct Phosphonation Methods Utilizing Phosphorous Acid (H3PO3)
Direct methods that use phosphorous acid (H₃PO₃) or its salts to create the P-C bond and the phosphonic acid group simultaneously are also known, though they are less common for synthesizing haloalkylphosphonic acids compared to the Michaelis-Arbuzov route. researchgate.net One documented approach involves the reaction of elemental yellow phosphorus with an alkyl halide in the presence of an aqueous alkali hydroxide (B78521) to produce alkylphosphonous acid salts. google.com Phosphonodiamides, which can be prepared and purified before being hydrolyzed under acidic conditions to the corresponding phosphonic acid, serve as another pathway. researchgate.net
Conversion Pathways from Phosphonate Esters to Free Phosphonic Acids
The final step in the synthesis is the conversion of the stable dialkyl (2-iodoethyl)phosphonate ester to the free (2-iodoethyl)phosphonic acid. This dealkylation is a critical transformation, and several methods exist, ranging from harsh acidic hydrolysis to milder, more selective procedures. researchgate.netnih.gov
The most common method involves refluxing the phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.gov However, this approach is not suitable for molecules containing acid-labile functional groups. google.com
A widely used and milder alternative is the McKenna reaction , which employs bromotrimethylsilane (B50905) (TMSBr). nih.govdoaj.org This reagent converts the dialkyl phosphonate into a bis(trimethylsilyl) ester intermediate. nih.govresearchgate.net These silyl (B83357) esters are highly susceptible to solvolysis and are readily cleaved with water or an alcohol (like methanol) to yield the final phosphonic acid under neutral conditions. google.comnih.govd-nb.info An alternative to the more corrosive TMSBr is the combination of chlorotrimethylsilane (B32843) (TMSCl) and an iodide salt like sodium iodide (NaI), which generates the reactive iodotrimethylsilane (B154268) in situ. oup.com This method has proven effective and selective for the dealkylation of the phosphonate moiety while leaving other ester groups intact. oup.comrsc.org
Interactive Table 2: Comparison of Phosphonate Ester to Phosphonic Acid Conversion Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | Simple, uses common reagents. nih.govresearchgate.net | Harsh conditions, not compatible with acid-sensitive functional groups. google.com |
| McKenna Reaction | Bromotrimethylsilane (TMSBr), then H₂O or MeOH | Mild, often room temperature | Mild, highly efficient, and tolerates many functional groups. nih.govdoaj.org | TMSBr is corrosive; potential for side reactions with complex molecules. google.comnih.gov |
| In Situ Silyl Halide | Chlorotrimethylsilane (TMSCl) / Sodium Iodide (NaI), then H₂O or MeOH | Mild, room temperature or gentle warming | Avoids direct use of TMSBr; TMSCl is less expensive and corrosive. google.comoup.com | Requires removal of salt byproducts. oup.com |
| Catalytic Hydrogenolysis | H₂, Pd/C catalyst | Room temperature, atmospheric pressure | Very mild, neutral conditions. | Only applicable to specific esters, primarily dibenzyl phosphonates. |
| Boron Reagents | Boron Tribromide (BBr₃) | Low to elevated temperatures | Effective for various alkyl groups. researchgate.net | Reagent can be hazardous and requires careful handling. |
Acid-Mediated Hydrolysis and Dealkylation Mechanisms
The hydrolysis of dialkyl phosphonates to their corresponding phosphonic acids is a fundamental transformation, often achieved under acidic conditions. beilstein-journals.orgresearchgate.netnih.gov Concentrated aqueous solutions of strong acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), are commonly employed, typically at elevated temperatures. nih.govgoogle.com The general mechanism involves the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. d-nb.info This is followed by a nucleophilic attack by water on the phosphorus center or on the α-carbon of the alkyl group. researchgate.netd-nb.info
The reaction proceeds in a stepwise manner, with the hydrolysis of the two ester groups occurring consecutively. nih.gov While effective, these harsh conditions can be detrimental to sensitive functional groups within the molecule, limiting the substrate scope. beilstein-journals.orggoogle.com
Kinetic and Thermodynamic Considerations in Dealkylation
The kinetics and thermodynamics of phosphonate ester dealkylation under acidic conditions are influenced by several factors, including the nature of the alkyl group and the reaction conditions. Studies have shown that the rate of hydrolysis can be dependent on the stability of the carbocation formed upon cleavage of the P-O-C bond. For instance, isopropyl esters tend to hydrolyze faster than their ethyl counterparts, which is attributed to the greater stability of the secondary isopropyl carbocation. nih.govreddit.com
Thermodynamic parameters, such as activation energy (Ea), enthalpy of activation (ΔH°), Gibbs free energy of activation (ΔG°), and entropy of activation (ΔS°), provide insights into the reaction mechanism. nih.gov Low activation energies and negative entropies of activation have been observed in some cases, suggesting a highly ordered transition state. rsc.org The complexity of the dealkylation reaction, however, can sometimes lead to non-linear kinetics, with an initial fast phase followed by a slower, steady rate. nih.gov
Selective Hydrolysis in Multifunctional Compounds
Achieving selective hydrolysis of a phosphonate ester in the presence of other hydrolyzable functional groups is a significant challenge in synthetic chemistry. The harsh conditions typically required for phosphonate dealkylation can lead to the undesired cleavage of other sensitive moieties. google.com However, methods for selective deprotection have been developed. For instance, the use of specific reagents can allow for the preferential hydrolysis of one type of ester over another. rsc.orggoogle.com
One strategy involves the use of milder acidic conditions or alternative catalytic systems. For example, trifluoroacetic acid has been used for the hydrolysis of a β-carboxamido-substituted phosphinic acid ester, providing the corresponding acid quantitatively and rapidly under gentle conditions. nih.gov The development of such selective methods is crucial for the synthesis of complex molecules containing the phosphonic acid group.
Silyldealkylation and Subsequent Desilylation (McKenna-Type Reactions)
The McKenna reaction offers a milder and highly efficient alternative to acid hydrolysis for the deprotection of phosphonate esters. beilstein-journals.orgnih.gov This two-step procedure involves the reaction of a dialkyl phosphonate with a halotrimethylsilane, most commonly bromotrimethylsilane (BTMS), followed by solvolysis of the resulting bis(trimethylsilyl) phosphonate intermediate with water or an alcohol like methanol. beilstein-journals.orgnih.gov The reaction is typically carried out in a non-protic solvent such as dichloromethane, acetonitrile (B52724), or chloroform (B151607) at room temperature. d-nb.infonih.gov
The mechanism proceeds via a nucleophilic attack of the phosphonate oxygen on the silicon atom of the silyl halide, leading to the formation of a silylated intermediate and an alkyl halide. beilstein-journals.org This process is repeated for the second alkyl group, yielding the bis(trimethylsilyl) phosphonate. The subsequent hydrolysis or alcoholysis step is facile and quantitatively produces the desired phosphonic acid. beilstein-journals.org Iodotrimethylsilane can also be used and reacts rapidly at room temperature. rsc.org
Microwave-Accelerated McKenna Synthesis
The application of microwave irradiation has been shown to significantly accelerate the McKenna reaction. nih.govmdpi.com This technique allows for the rapid and efficient dealkylation of phosphonate esters, often leading to quantitative conversion in a fraction of the time required by conventional heating methods. nih.gov Microwave-assisted McKenna synthesis has been successfully applied to a variety of substrates, including those with sensitive functional groups. nih.govnih.gov
The acceleration is attributed to the efficient heating of the reaction mixture by microwaves, leading to a significant rate enhancement. This method has proven to be particularly advantageous for the synthesis of acyclic nucleoside phosphonates, where traditional acid hydrolysis can lead to degradation of the nucleoside moiety. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted McKenna Reaction Times
| Phosphonate Substrate | Conventional Heating Time | Microwave-Assisted Time (60 °C) |
| Diethyl methylphosphonate | Several hours | ~15-30 minutes |
| Diisopropyl methylphosphonate | Several hours | ~15-30 minutes |
| Acyclic Nucleoside Phosphonates | Prone to degradation | 15-30 minutes |
Note: Reaction times are approximate and can vary depending on the specific substrate and reaction conditions. Data compiled from multiple sources. nih.gov
Chemoselectivity in the Presence of Other Ester Functionalities
A key advantage of the McKenna reaction is its high degree of chemoselectivity. nih.govscispace.com Bromotrimethylsilane preferentially reacts with the phosphonate ester group over other ester functionalities, such as carboxylate esters. scispace.comresearchgate.net This selectivity allows for the deprotection of phosphonates in molecules containing other ester groups without affecting them. scispace.com
The basis for this chemoselectivity lies in the differing reactivity of the functional groups towards the silylating agent. The phosphorus center is more nucleophilic and/or the P-O bond is more susceptible to cleavage by the silyl halide compared to the carbonyl carbon of a carboxylate ester. This preferential reaction enables the synthesis of complex molecules where selective deprotection is crucial. wikipedia.orgyoutube.comnih.gov
Hydrogenolysis for Benzyl (B1604629) Ester Cleavage
For phosphonate esters bearing benzyl groups, hydrogenolysis provides a mild and efficient method for deprotection. beilstein-journals.orgnih.gov This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. beilstein-journals.org The benzyl groups are cleaved to afford the phosphonic acid and toluene as a byproduct.
This method is particularly useful when the molecule contains other functional groups that are sensitive to acidic or silylating conditions. beilstein-journals.org The reaction conditions are generally neutral and proceed at room temperature, making it a valuable tool in the synthesis of complex and sensitive phosphonic acids. It is also possible to achieve mono-debenzylation if one of the ester groups is a benzyl group and the other is a different alkyl group. beilstein-journals.org
Table 2: Summary of Synthetic Methodologies for this compound Precursors
| Methodology | Reagents | Conditions | Advantages | Limitations |
| Acid-Mediated Hydrolysis | Concentrated HCl or HBr | Reflux | Inexpensive reagents | Harsh conditions, low selectivity |
| McKenna Reaction | Bromotrimethylsilane (BTMS), then H₂O or MeOH | Room temperature or microwave irradiation | Mild conditions, high yield, chemoselective | Reagent cost, potential side reactions |
| Hydrogenolysis | H₂, Pd/C | Room temperature | Very mild conditions, high selectivity | Limited to benzyl esters |
Stereoselective and Asymmetric Synthesis of Chiral Derivatives
The introduction of chirality into phosphonic acid derivatives is of significant interest as the biological activity and chemical properties of such molecules are often dependent on their specific three-dimensional structure. unl.pt While direct asymmetric synthesis of this compound is not extensively documented, several powerful methodologies for creating chiral phosphonates can be adapted for this purpose. These strategies often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts in a wide array of asymmetric transformations. ontosight.aiacs.org These catalysts, often derived from BINOL (1,1'-bi-2-naphthol), can facilitate enantioselective reactions through hydrogen bonding interactions, creating a chiral environment that directs the approach of the reactants. ontosight.aichemrxiv.org For instance, CPAs have been successfully employed in the asymmetric addition of nucleophiles to various electrophiles, a strategy that could be applied to the synthesis of chiral precursors to this compound. acs.orgrawdatalibrary.net The development of recyclable, heterogeneous CPA catalysts further enhances the sustainability and cost-effectiveness of these synthetic routes. chemrxiv.orgchemrxiv.org
Another prominent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemistry of a subsequent reaction. After the desired chiral center is created, the auxiliary can be removed. For example, H-phosphonates derived from chiral alcohols, such as TADDOL, have been used in the asymmetric synthesis of β-nitrophosphonates with high enantiomeric excess. rsc.org The resulting nitro group can then be subjected to further chemical transformations. A similar approach could be envisioned where a chiral auxiliary is attached to a phosphonate precursor, followed by the introduction of the iodoethyl moiety and subsequent removal of the auxiliary.
The phospha-Michael addition, the addition of a phosphonate to an α,β-unsaturated compound, is a key reaction for forming carbon-phosphorus bonds. rsc.org Asymmetric versions of this reaction, catalyzed by chiral organocatalysts like thioureas or guanidinium (B1211019) salts, can produce chiral phosphonates with high enantioselectivity. unl.pt These methods could be adapted to use a vinylphosphonate (B8674324) that is then further functionalized to introduce the iodo group.
The stereoselective conversion of existing chiral phosphonates to their thionoanalogues with reagents like phosphorus pentasulfide has been shown to proceed with retention of configuration. rsc.org This highlights the potential for post-synthesis modification of chiral phosphonates without loss of stereochemical integrity.
Design and Synthesis of Functionalized this compound Analogs and Derivatives
The functionalization of this compound and its analogs allows for the modulation of their physicochemical properties and the introduction of new functionalities for various applications. iupac.org The synthesis of such derivatives often involves multi-step sequences and the careful choice of synthetic methods to avoid unwanted side reactions.
A general approach for synthesizing ω-haloalkylphosphoryl compounds has been developed, providing access to a range of phosphonic and phosphinic oxides. researchgate.net This methodology can serve as a foundation for creating diverse this compound analogs.
One common strategy for functionalization is the radical addition of phosphines to vinyl compounds. For example, the radical addition of bis(trimethylsiloxy)phosphine to diphenyl(vinyl)phosphine yields 2-phosphino-substituted ethylphosphonites, which can be further functionalized to produce phosphinic acids and their derivatives. researchgate.net This approach could be adapted to vinylphosphonates to introduce various substituents alongside the phosphonic acid group.
The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, is a widely used method for forming C-P bonds by reacting a trialkyl phosphite with an alkyl halide. researchgate.net This reaction is fundamental for creating the phosphonate backbone. Subsequent modifications can then be made to the alkyl chain to introduce the iodo group or other functionalities. For instance, a precursor with a different leaving group could be synthesized via the Arbuzov reaction, followed by a substitution reaction to install the iodine.
Functionalized amino acid derivatives have also been synthesized as pharmacophores for various biological targets. nih.gov Similar principles can be applied to the design of this compound analogs, where amino acid moieties or other bioactive fragments are incorporated into the molecule. Mannich-type reactions involving aldehydes, amines (or carbamates), and phosphites have been used to synthesize N-protected chiral 1-aminoalkylphosphonic acids. nih.gov
The synthesis of oligodeoxyribonucleotide analogs functionalized with phosphonoacetate and thiophosphonoacetate diesters demonstrates the incorporation of phosphonate-containing moieties into complex biomolecules. nih.gov This highlights the potential for creating sophisticated derivatives of this compound for biological applications.
The development of one-pot reaction sequences can streamline the synthesis of functionalized derivatives. For example, a rhodium-catalyzed C-C bond formation followed by an oxidative demethylation has been used to synthesize functionalized benzoquinones. rsc.org Similar multi-reaction sequences could be designed for the efficient construction of complex this compound analogs.
Elucidation of Chemical Reactivity and Transformation Pathways
Reactions Involving the Phosphonic Acid Moiety
The phosphonic acid group, -P(O)(OH)₂, is a key center of reactivity, enabling derivatization and polymerization through several pathways.
Esterification and Anhydride Formation for Derivatization
(2-Iodoethyl)phosphonic acid can undergo esterification to form mono- and diesters. This transformation is significant for modifying the solubility and reactivity of the molecule. The selective synthesis of these esters can be achieved under controlled temperature conditions. For instance, the use of reagents like triethyl orthoacetate can lead to the exclusive formation of either mono- or diethyl esters depending on the reaction temperature. nih.gov At lower temperatures (e.g., 30°C), monoesters are typically formed through an intermediate, while higher temperatures favor the formation of diesters, sometimes proceeding through a detectable pyrophosphonate intermediate. nih.gov This temperature-dependent selectivity provides a straightforward method for targeted derivatization. nih.gov
Phosphonic acids are also capable of forming anhydrides, specifically pyrophosphonates, which can be intermediates in reactions like esterification at elevated temperatures. nih.gov These anhydrides contain a P-O-P linkage, formed by the removal of a water molecule from two phosphonic acid groups. google.com
Salt Formation and Chelation with Metal Ions
As an acid, this compound readily reacts with bases to form salts. This property can be utilized to separate the acid from byproducts. google.com More significantly, the phosphonic acid group is an effective ligand for metal ions. The phosphorus atom's ability to overlap its atomic orbitals with those of atoms possessing sufficient electron density contributes to the formation of stable complexes. researchgate.net Phosphonic acids, in general, exhibit strong chelating properties, particularly with lanthanides, uranium (VI), titanium (IV), and iron (III), as predicted by the Hard and Soft Acids and Bases (HSAB) theory. researchgate.net This characteristic is fundamental to their application in areas such as metal ion separation and corrosion inhibition.
Condensation and Polymerization Reactions via Phosphonic Acid Groups
The phosphonic acid moiety of this compound can participate in condensation polymerization. This type of polymerization involves the joining of monomer units with the simultaneous loss of a small molecule, such as water. google.comchemguide.uk The resulting polymers contain P-O-P linkages, forming polyphosphonates. google.com Such polymerization can be induced by methods like microwave radiation, which facilitates the removal of water and promotes the condensation reaction. google.com
Polymers containing phosphonic acid groups, known as poly(phosphonic acid)s, can be synthesized either by the direct polymerization of a functionalized monomer or by the chemical modification of a pre-existing polymer. mdpi.com These polymers are of significant interest due to their applications as flame retardants, adhesives, and in the medical field. wikipedia.orgsapub.org
Reactivity of the Iodoethyl Moiety
The carbon-iodine bond in the iodoethyl group is the primary site of reactivity for this part of the molecule, primarily undergoing nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1 and SN2)
The iodoethyl group of this compound is susceptible to nucleophilic substitution reactions, where the iodide ion acts as a good leaving group. These reactions are a fundamental class of reactions for interconverting functional groups. sapub.org The specific mechanism, either SN1 (unimolecular) or SN2 (bimolecular), is influenced by the substrate structure, the nucleophile, the leaving group, and the solvent. siue.edu
In an SN2 reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry. siue.edudalalinstitute.com This backside attack proceeds through a pentavalent transition state. siue.edu The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. siue.edu Given that this compound is a primary alkyl iodide, it is expected to be highly reactive towards SN2 displacement.
Elimination Reactions Leading to Vinylphosphonic Acid Derivatives
This compound can undergo elimination reactions, where the iodo and a hydrogen atom from the adjacent carbon are removed, leading to the formation of a double bond. This process yields vinylphosphonic acid. wikipedia.org Dehydrohalogenation, the removal of a hydrogen halide, is a common method for creating vinyl compounds. wikipedia.org For instance, the dehydrochlorination of a similar compound, CH₃CH(Cl)PO(OH)₂, produces vinylphosphonic acid and HCl. wikipedia.org
The conditions for elimination, such as temperature and the presence of a base, are critical. The reaction to produce vinylphosphonic acid from a precursor can occur at temperatures between 130-230°C. google.com However, at temperatures above 230°C, decomposition of the resulting vinylphosphonic acid may occur. google.com The elimination process can be carried out under normal or reduced pressure, and sometimes with the aid of an inert gas. google.com Vinylphosphonic acid is a valuable monomer for the production of polymers with applications in adhesion and corrosion resistance. wikipedia.org
Reductive Dehalogenation Processes
The term "reductive dehalogenation" can encompass various reactions that result in the cleavage of a carbon-halogen bond. For this compound and its analogues, the most significant and widely documented dehalogenation pathway is not a simple substitution of the halogen with a hydrogen atom, but rather an elimination reaction.
This process, known as dehydrohalogenation, involves the removal of a hydrogen atom from the carbon adjacent to the phosphonic acid group (the α-carbon) and the iodide from the β-carbon. The result is the formation of a carbon-carbon double bond, yielding Vinylphosphonic acid . This transformation is a critical industrial route for producing vinylphosphonic acid, a valuable monomer for polymer synthesis.
The general reaction for (2-haloethyl)phosphonic acids is as follows:
X-CH₂-CH₂-P(O)(OH)₂ → CH₂=CH-P(O)(OH)₂ + HX
While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles of this reaction are well-established for closely related compounds, particularly (2-chloroethyl)phosphonic acid. Given that the carbon-iodine (C-I) bond is significantly weaker and iodide (I⁻) is a better leaving group than chloride (Cl⁻), it is chemically established that this compound undergoes this elimination reaction, likely under milder conditions or with higher efficiency than its chloro-analogue.
The reaction is typically promoted by heat or by the application of a base. The table below summarizes this key transformation pathway.
Table 1: Primary Dehalogenation Pathway of (2-Haloethyl)phosphonic Acids
| Substrate | Product | Transformation | General Conditions |
| This compound | Vinylphosphonic acid | Dehydroiodination (Elimination) | Heat or Base-catalyzed |
| (2-Chloroethyl)phosphonic acid | Vinylphosphonic acid | Dehydrochlorination (Elimination) | Heat or Base-catalyzed |
Intramolecular Cyclization and Rearrangement Reactions
In the scientific literature, specific examples of intramolecular cyclization or significant skeletal rearrangement reactions involving this compound are not well-documented.
Theoretically, an intramolecular reaction could occur where one of the oxygen atoms of the phosphonic acid group acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the iodine. This would lead to a cyclic phosphonate (B1237965) ester, a three-membered ring in this case (an oxaphosphirane derivative). However, the formation of such strained three-membered rings is generally not favored. The predominant and more facile reaction pathway under most conditions is the intermolecular elimination reaction to form the highly stable conjugated system of vinylphosphonic acid.
Similarly, rearrangement reactions, such as the migration of the phosphonic acid group, have not been reported for this specific compound. The stability of the carbon-phosphorus bond generally requires significant energy input or specific catalytic systems to induce rearrangement, and for this compound, elimination of HI remains the most kinetically and thermodynamically favorable pathway.
Mechanistic Investigations of Complex Transformations
The primary transformation of this compound, dehydroiodination, is best understood through the lens of elimination reaction mechanisms. The most probable pathway for this reaction, particularly in the presence of a base, is the E2 (bimolecular elimination) mechanism . wikipedia.org
The E2 mechanism is a single, concerted step where bond breaking and bond forming occur simultaneously. The key steps are:
Proton Abstraction: A base abstracts a proton from the α-carbon (the carbon adjacent to the phosphonic acid group). The acidity of this proton is increased by the electron-withdrawing nature of the phosphonic acid group.
Pi Bond Formation: As the C-H bond begins to break, the electrons from this bond shift to form a new pi (π) bond between the α- and β-carbons.
Leaving Group Departure: Simultaneously, the iodide ion (I⁻), an excellent leaving group, departs from the β-carbon, taking the bonding electrons with it.
This concerted process proceeds through a high-energy transition state and avoids the formation of unstable intermediates like carbocations or carbanions. libretexts.org The requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group is a key feature of this mechanism. wikipedia.org
Table 2: Mechanistic Details of the E2 Dehydroiodination
| Feature | Description |
| Reaction Name | Dehydroiodination |
| Mechanism Type | E2 (Bimolecular Elimination) |
| Key Steps | Concerted (single step) |
| Role of Base | Abstracts α-proton |
| Intermediate | None (proceeds via a transition state) |
| Leaving Group | Iodide (I⁻) |
| Product | Vinylphosphonic acid |
The rate of the E2 reaction is dependent on the concentration of both the substrate, this compound, and the base, making it a second-order reaction. youtube.com The use of a strong base favors the E2 pathway over competing substitution (SN2) or unimolecular elimination (E1) reactions. masterorganicchemistry.com
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of (2-Iodoethyl)phosphonic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a complete picture of the molecular framework can be assembled.
A combination of one-dimensional NMR experiments provides fundamental structural information.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two multiplets corresponding to the two inequivalent methylene (B1212753) (–CH₂–) groups of the ethyl chain. The protons on the carbon adjacent to the iodine atom (ICH₂–) would appear at a downfield chemical shift compared to the protons on the carbon adjacent to the phosphonic acid group (–CH₂P). The splitting of these signals into complex multiplets arises from coupling to each other (geminal and vicinal H-H coupling) and to the phosphorus nucleus (H-P coupling). For instance, in the related compound diethyl (2-bromoethyl)phosphonate, the methylene group adjacent to the bromine appears at approximately 3.54 ppm, while the methylene group adjacent to the phosphonate (B1237965) ester appears at 2.39 ppm. chemicalbook.com The acidic protons of the phosphonic acid group (P-OH) would typically appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration. researchgate.net
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display two distinct signals for the two carbon atoms of the ethyl backbone. The carbon atom bonded to the highly electronegative iodine (C-I) is expected to resonate at a significantly upfield (lower ppm) chemical shift, a characteristic feature of iodo-substituted alkanes. docbrown.info The carbon atom directly attached to the phosphorus (C-P) will show a characteristic chemical shift and will be split into a doublet due to one-bond coupling with the ³¹P nucleus. For comparison, in phosphonoacetic acid, the carbon attached to the phosphorus atom appears as a doublet. chemicalbook.com
³¹P NMR Spectroscopy : Phosphorus-31 NMR is a powerful tool for directly observing the phosphorus environment. huji.ac.il A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, characteristic of an alkylphosphonic acid. The chemical shift of this signal provides direct evidence for the presence of the phosphonic acid moiety and can be sensitive to pH. nih.govresearchgate.net The spectrum is typically referenced to an external standard like phosphoric acid (H₃PO₄). rsc.org
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data for this compound This table is predictive and based on spectroscopic principles and data from analogous compounds.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | ICH₂– | ~3.3 - 3.6 | Multiplet | J(H,H), J(H,P) |
| ¹H | –CH₂P | ~2.2 - 2.5 | Multiplet | J(H,H), J(H,P) |
| ¹H | P(OH)₂ | Variable (broad) | Singlet | N/A |
| ¹³C | ICH₂– | ~5 - 10 | Doublet | ²J(C,P) |
| ¹³C | –CH₂P | ~25 - 35 | Doublet | ¹J(C,P) |
| ³¹P | –P(O)(OH)₂ | ~20 - 30 | Singlet (¹H decoupled) | N/A |
To unambiguously assign the signals and confirm the bonding network, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two methylene groups (ICH₂– and –CH₂P), confirming that they are vicinally coupled and thus adjacent in the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would show a correlation between the ¹H signal of the ICH₂– group and the ¹³C signal of the ICH₂– carbon, and another between the ¹H signal of the –CH₂P group and the ¹³C signal of the –CH₂P carbon, confirming the C-H connectivities. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu Key correlations would be expected between the protons of the ICH₂– group and the carbon of the –CH₂P group, and vice-versa. Crucially, it would also show correlations from the protons of the –CH₂P group to the phosphorus atom in a ¹H-³¹P HMBC experiment, cementing the C-P bond location. sdsu.eduyoutube.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the exact mass of the molecule and provides evidence for its structure through analysis of its fragmentation patterns. wikipedia.org For this compound (C₂H₆IO₃P), the exact mass is 235.90993 amu. lookchem.com The mass spectrum would show a molecular ion peak ([M]⁺ or protonated/deprotonated species like [M+H]⁺ or [M-H]⁻ depending on the ionization technique) that confirms the molecular formula.
Common fragmentation pathways in electron ionization or tandem MS would likely involve:
Loss of an iodine radical (•I), a very stable leaving group, resulting in a fragment at m/z 109.
Cleavage of the C-C bond, leading to fragments corresponding to [CH₂PO₃H₂]⁺ and [CH₂I]⁺.
Loss of the entire phosphonic acid group as H₃PO₃, particularly in techniques like electrospray ionization. nih.gov
Alpha-cleavage, which is the breaking of the bond adjacent to the heteroatom. youtube.com
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 236 | [C₂H₇IO₃P]⁺ | N/A ([M+H]⁺) |
| 127 | I⁻ | [C₂H₆O₃P]⁺ |
| 109 | [C₂H₆O₃P]⁺ | I• |
| 97 | [H₄PO₃]⁺ | C₂H₂I• |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to be dominated by strong absorptions from the phosphonic acid group. Key expected bands include a very broad absorption in the 2500–3300 cm⁻¹ region due to the O–H stretching of the hydrogen-bonded P-OH groups. A strong, sharp band around 1200–1260 cm⁻¹ is characteristic of the P=O stretching vibration. researchgate.net The P–O stretching vibrations would appear in the 900–1100 cm⁻¹ range. nih.govresearchgate.net The C–I stretch is expected to be a weaker band in the far-infrared region, typically around 500–600 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy complements IR by being particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The P=O stretch would also be visible in the Raman spectrum. The C-P and C-I stretching vibrations are expected to give rise to distinct Raman signals. dntb.gov.uarsc.org The symmetric P(OH)₂ stretching mode would also be Raman active. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| O–H stretch (P-OH) | 2500–3300 (very broad) | IR |
| C–H stretch | 2850–3000 | IR, Raman |
| P=O stretch | 1200–1260 | IR (strong), Raman |
| P–O stretch | 900–1100 | IR (strong) |
| C–P stretch | 650–800 | Raman |
| C–I stretch | 500–600 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives/complexes)
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, this technique would provide the ultimate structural proof in the solid state. caltech.edu If a suitable crystal of the acid, or a salt or ester derivative, were analyzed, X-ray crystallography would yield precise data on bond lengths, bond angles, and torsional angles. researchgate.net It would also reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the phosphonic acid groups.
Advanced Analytical Techniques for Purity and Quantitative Analysis
To assess the purity of a sample of this compound and to perform quantitative measurements, chromatographic techniques are typically employed.
High-Performance Liquid Chromatography (HPLC) : Due to the high polarity and ionic nature of the phosphonic acid group, reversed-phase HPLC may be challenging without an ion-pairing agent. chromforum.org Anion-exchange chromatography is often a more suitable method for separating phosphonic acids. chromforum.org Detection can be achieved using a refractive index (RI) detector, an evaporative light scattering detector (ELSD), or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). amazonaws.comgoogle.com
Gas Chromatography (GC) : Direct analysis of the non-volatile this compound by GC is not feasible. However, it can be analyzed after derivatization to a more volatile ester form, for example, by reaction with a silylating agent or an alkylating agent like diazomethane. d-nb.info
These advanced analytical methods are crucial for quality control, ensuring the identity and purity of this compound for any subsequent research or application.
Gas Chromatography (GC) and Headspace-GC Methods
The analysis of phosphonic acids by Gas Chromatography (GC) presents inherent challenges due to their high polarity and low volatility. Direct analysis is often not feasible as these compounds tend to exhibit poor chromatographic behavior, including broad, tailing peaks and strong adsorption to the stationary phase.
To overcome these limitations, derivatization is a common and necessary step. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. For phosphonic acids, a frequent approach is esterification to convert the polar phosphonic acid groups into less polar ester derivatives.
Hypothetical Derivatization and GC-MS Analysis:
For this compound, a likely derivatization method would involve reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or an alkylating agent to form a more volatile ester. The resulting derivative could then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer would serve as a powerful detector, providing not only quantitative data but also structural information through the fragmentation pattern of the derivatized molecule.
Data Table: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Hypothetical Value/Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-550 |
This table represents a hypothetical set of parameters and would require experimental validation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly suitable technique for the analysis of polar compounds like this compound, as it often does not require derivatization. This method offers high sensitivity and selectivity, making it a preferred choice for the detection and quantification of phosphonic acids in various matrices.
The choice of chromatographic mode is critical for retaining and separating such a polar analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common and effective approach for the analysis of phosphonic acids. HILIC columns utilize a polar stationary phase with a high organic content mobile phase, which allows for the retention of very polar compounds that are not well-retained by traditional reversed-phase chromatography.
Hypothetical LC-MS/MS Method:
An LC-MS/MS method for this compound would likely employ a HILIC column with a mobile phase consisting of an acetonitrile (B52724) gradient with an aqueous buffer containing a small amount of an acid, such as formic acid, to improve peak shape. Detection would be achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This would involve selecting a specific precursor ion for this compound and monitoring its characteristic product ions, providing a high degree of specificity and reducing background noise.
Data Table: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Hypothetical Value/Condition |
| LC Column | HILIC, 100 mm x 2.1 mm, 3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ions (m/z) | To be determined experimentally |
This table represents a hypothetical set of parameters and would require experimental validation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with conventional detectors like UV or Refractive Index (RI) can be used for the analysis of phosphonic acids, although it may lack the sensitivity and specificity of LC-MS/MS. Since this compound lacks a strong chromophore, direct UV detection would likely be challenging unless performed at very low wavelengths where many other compounds also absorb.
Anion-exchange chromatography is another viable HPLC technique. This method separates molecules based on their net negative charge. As a phosphonic acid, this compound would carry a negative charge at appropriate pH values, allowing for its retention and separation on an anion-exchange column. The eluent would typically be a buffered solution with an increasing salt concentration to elute the analyte.
Data Table: Hypothetical HPLC Parameters for this compound
| Parameter | Hypothetical Value/Condition |
| HPLC Column | Anion-Exchange, 250 mm x 4.6 mm |
| Mobile Phase | Gradient of sodium chloride in a phosphate (B84403) buffer (pH 7) |
| Flow Rate | 1.0 mL/min |
| Detector | Conductivity Detector or RI Detector |
| Column Temperature | 30 °C |
This table represents a hypothetical set of parameters and would require experimental validation.
Theoretical and Computational Investigations of 2 Iodoethyl Phosphonic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the electronic behavior and geometry of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It is particularly effective for determining the ground state geometry of molecules by finding the minimum energy conformation. For (2-Iodoethyl)phosphonic acid, DFT calculations would optimize the molecule's geometry, predicting key bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Ground State Geometrical Parameters for this compound (Based on DFT Analogies) Note: These are estimated values based on typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations for this molecule.
| Parameter | Predicted Value |
|---|---|
| P=O Bond Length | ~1.50 Å |
| P-OH Bond Length | ~1.55 Å |
| P-C Bond Length | ~1.78 Å |
| C-I Bond Length | ~2.14 Å |
| C-C Bond Length | ~1.54 Å |
| O-P-O Angle | ~113° |
| O=P-C Angle | ~115° |
| P-C-C Angle | ~110° |
DFT calculations are also extensively used to predict spectroscopic data, which can aid in the experimental characterization of the molecule.
NMR Chemical Shifts: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for active nuclei such as ¹H, ¹³C, and ³¹P. The ³¹P NMR chemical shift is particularly characteristic for phosphonic acids. For similar phosphonic acid derivatives, ³¹P chemical shifts are often observed in the range of 15-30 ppm, though the specific value is sensitive to the electronic environment, solvent, and pH. researchgate.net
Vibrational Frequencies: The vibrational modes of this compound can be calculated to predict its infrared (IR) and Raman spectra. These calculations help assign experimental peaks to specific molecular motions. Key predicted vibrations would include the strong P=O stretching band (typically ~1200-1250 cm⁻¹), P-O-H and P-O stretching (in the 1000-1100 cm⁻¹ region), C-P stretching, and the C-I stretching frequency, which would appear at a lower wavenumber (typically ~500-600 cm⁻¹). biointerfaceresearch.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch (of P-OH) | 2500-3000 (broad) |
| C-H Stretch | 2850-3000 |
| P=O Stretch | 1200-1250 |
| P-O-H Bending | 1150-1250 |
| P-O Stretch | 1000-1100 |
| C-P Stretch | 650-800 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment. mdpi.comnih.gov
For this compound, MD simulations can explore the potential energy surface associated with the rotation around the C-P and C-C single bonds. This analysis reveals the different stable conformers (e.g., gauche, anti) and the energy barriers between them, offering a dynamic picture of the molecule's flexibility. nih.gov
When placed in a solvent like water, MD simulations can model the explicit interactions between the solute and solvent molecules. The phosphonic acid group is expected to be a strong hydrogen bond donor (from the P-OH groups) and acceptor (from the phosphoryl oxygen). nih.govbeilstein-journals.org Simulations would show the formation of a stable hydration shell around the phosphonic acid head, illustrating how water molecules orient themselves to maximize hydrogen bonding. This is crucial for understanding the compound's solubility and behavior in aqueous solutions.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products, and calculate the associated activation energies.
For this compound, a potential reaction for study is its decomposition, for instance, via an elimination reaction to form vinylphosphonic acid and hydrogen iodide, or a substitution reaction where the iodide is replaced by another nucleophile. DFT calculations could be used to:
Model the geometries of the reactant, transition state, and products.
Calculate the energy barrier (activation energy) for the reaction, which determines its rate.
Characterize the transition state by identifying the unique imaginary frequency corresponding to the reaction coordinate.
Such studies would clarify the molecule's stability and potential degradation pathways under various conditions.
Computational Studies on Intermolecular Interactions and Aggregation Behavior
This compound molecules can interact with each other through various non-covalent forces. The dominant interaction is expected to be strong hydrogen bonding between the phosphonic acid groups of neighboring molecules. This can lead to the formation of stable dimers or larger aggregates, particularly in the solid state or in non-polar solvents. nih.gov
Prediction of Adsorption Mechanisms on Material Surfaces
The phosphonic acid group is known to be an excellent anchor for binding to various metal and metal oxide surfaces. nih.govrsc.org Computational modeling is frequently used to predict how molecules like this compound adsorb onto surfaces such as titania (TiO₂), alumina (B75360) (Al₂O₃), or zinc oxide (ZnO). researchgate.netresearchgate.net
Theoretical models can simulate the approach of the molecule to the surface and calculate the binding energy for different adsorption modes:
Monodentate: One P-OH group interacts with the surface.
Bidentate: Two P-OH groups or the P=O and a P-OH group bind to the surface.
Tridentate: The P=O and both P-OH groups interact with surface sites.
Studies on similar phosphonic acids show that the binding mode depends heavily on the nature of the surface and the surface hydroxyl group density. researchgate.net These calculations are critical for applications in surface functionalization, corrosion inhibition, and the development of hybrid organic-inorganic materials. For instance, a computational study of 2-chloroethyl phosphonic acid on a titania surface explored the stability of various binding complexes. researchgate.net A similar approach for this compound would provide fundamental insights into its interfacial behavior.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Synthetic Building Block for Specialty Chemicals and Fine Chemicals
The dual functionality of (2-iodoethyl)phosphonic acid makes it a valuable precursor in the synthesis of a wide array of specialty and fine chemicals. The presence of the iodine atom allows for a range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Simultaneously, the phosphonic acid group provides a site for further chemical modification or acts as a crucial anchor to various substrates.
The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in reactions with nucleophiles such as amines, thiols, and alkoxides. This reactivity is harnessed to construct more complex molecules with tailored properties. For instance, the reaction with primary or secondary amines can yield aminoethylphosphonic acids, which are analogues of biologically important amino acids and can be incorporated into peptides or other bioactive molecules.
Furthermore, the phosphonic acid moiety can be esterified to produce phosphonate (B1237965) esters. researchgate.net These esters are often more soluble in organic solvents, facilitating their use in a broader range of reaction conditions. The ester groups can later be hydrolyzed back to the phosphonic acid, a process that is particularly useful when the final product requires the acidic functionality for applications such as chelation or surface binding. researchgate.netnih.gov The synthesis of phosphonic acids can be achieved through various methods, including the hydrolysis of dialkyl or diaryl phosphonates, often using concentrated hydrochloric acid or a two-step process involving bromotrimethylsilane (B50905) followed by methanolysis. nih.govbeilstein-journals.orgresearchgate.net
Integration into Polymer Architectures and Polymeric Materials
The unique chemical characteristics of this compound also lend themselves to the field of polymer chemistry, where it can be used to create phosphorus-containing polymers with specialized properties.
Monomers for Phosphorus-Containing Polymers and Copolymers
This compound and its derivatives can be transformed into monomers suitable for polymerization. For example, the iodo group can be replaced by a polymerizable group, such as a methacrylate (B99206) or styryl moiety, through a nucleophilic substitution reaction. The resulting monomer can then be polymerized or copolymerized with other vinyl monomers to introduce phosphonic acid functionalities into the polymer backbone. nih.govmdpi.com
Phosphorus-containing polymers are of significant interest due to their inherent properties, which include flame retardancy, metal chelation capabilities, and enhanced adhesion to various surfaces. nih.govnih.gov The incorporation of phosphonic acid groups can dramatically alter the physical and chemical properties of the resulting polymer, leading to materials with improved thermal stability, hydrophilicity, and ion-exchange capacity. researchgate.net The synthesis of these polymers can be achieved through various techniques, including free radical polymerization, photopolymerization, and controlled radical polymerization methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.com
Post-Polymerization Functionalization Strategies
An alternative approach to creating phosphorus-containing polymers is through the post-polymerization functionalization of existing polymers. rsc.org This strategy involves using a pre-formed polymer with reactive side groups that can be subsequently modified with this compound or its derivatives. For example, a polymer containing hydroxyl or amino side groups can be reacted with this compound, leading to the covalent attachment of the phosphonic acid moiety to the polymer chain.
This method offers several advantages, including the ability to precisely control the degree of functionalization and the distribution of the phosphonic acid groups along the polymer backbone. It also allows for the use of a wider range of polymer backbones, enabling the creation of functional materials with a diverse set of properties. A notable example is the modification of polyglycidol with diethyl vinylphosphonate (B8674324), followed by hydrolysis to yield a polymer with pendant phosphonic acid groups. rsc.org
Surface Modification and Coating Technologies
The phosphonic acid group of this compound exhibits a strong affinity for metal oxide surfaces, making it an excellent anchor for surface modification and the development of advanced coatings. beilstein-journals.org
Formation of Self-Assembled Monolayers (SAMs) on Metal Oxide Substrates
This compound and its long-chain analogues can form highly ordered, self-assembled monolayers (SAMs) on a variety of metal oxide substrates, including titanium dioxide (TiO2), aluminum oxide (Al2O3), and silicon dioxide (SiO2). nih.govbeilstein-journals.orgprinceton.edu The formation of these SAMs is driven by the strong coordination between the phosphonic acid headgroup and the metal atoms on the oxide surface. nih.gov
These SAMs can be used to precisely tailor the surface properties of materials, such as their wettability, corrosion resistance, and biocompatibility. nih.gov The terminal iodo group of the adsorbed this compound molecules can then be used as a reactive handle for the subsequent attachment of other molecules, creating a multifunctional surface. This "tethering" approach allows for the construction of complex surface architectures with designed functionalities. Research has shown that phosphonic acid-based SAMs can be used in a variety of applications, including organic field-effect transistors and molecular sensors. nih.govrsc.org
Adsorption Behavior and Anchoring Mechanisms on Various Surfaces
The adsorption of phosphonic acids on metal oxide surfaces is a complex process that can involve different binding modes, including monodentate, bidentate, and tridentate coordination. beilstein-journals.orguhasselt.beuba.ar The specific binding geometry depends on several factors, including the nature of the substrate, the surface crystallography, and the presence of surface hydroxyl groups. uhasselt.beuba.ar
Contribution to Inorganic Materials and Nanomaterials Development
This compound serves as a critical precursor and modifying agent in the creation of sophisticated inorganic and nano-scale materials. The phosphonic acid moiety provides a robust linkage to metal centers and metal oxide surfaces, while the iodoethyl group offers a chemically active site for further functionalization. This dual functionality is instrumental in designing complex material architectures.
Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. scispace.comsyensqo.com Phosphonate-based MOFs are particularly noted for their high thermal and chemical stability, which stems from the strong coordination bond between the phosphonate group and metal centers. scispace.comsyensqo.com
This compound is an exemplary candidate for a linker in the synthesis of such frameworks. The phosphonate group can coordinate with various metal ions (e.g., Zr(IV), Fe(III), Cu(II), Al(III)) to form the extended, porous network of a MOF. tezu.ernet.innih.govnih.govmpg.de The true potential of using this compound lies in the concept of post-synthetic modification (PSM) . tezu.ernet.inbeilstein-journals.orgontosight.ai In this approach, a MOF is first assembled using the this compound linker. The resulting framework possesses pores decorated with reactive iodoethyl groups. These groups can then be subjected to subsequent chemical reactions, such as nucleophilic substitution, to introduce new functional moieties into the MOF without disrupting its underlying structure. beilstein-journals.orgontosight.aimdpi.com
This strategy allows for the creation of highly functionalized MOFs that would be difficult or impossible to synthesize directly from functionalized linkers, as the desired functional groups might interfere with the initial MOF assembly process. tezu.ernet.in For example, the iodo- group can be replaced by azides, amines, or other groups, enabling the attachment of polymers, catalytic sites, or biomolecules within the MOF's pores. ontosight.aimdpi.com
| Feature | Role of this compound | Significance in MOFs |
| Phosphonate Group | Acts as the primary coordinating site with metal ions. | Forms the robust, stable backbone of the metal phosphonate framework. syensqo.com |
| Ethyl Spacer | Provides a flexible, short chain separating the anchor from the reactive group. | Influences the spacing and accessibility of functional groups within the MOF pores. |
| Iodo- Group | Serves as a reactive handle for post-synthetic modification (PSM). | Enables the introduction of diverse functionalities after the MOF has been constructed. tezu.ernet.inbeilstein-journals.org |
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanoscale level. Phosphonic acids are widely recognized as superior anchoring agents for grafting organic molecules onto the surfaces of various inorganic materials, particularly metal oxides like titanium dioxide (TiO₂) and silica (B1680970) (SiO₂). mpg.de The P-O-Metal bond formed is exceptionally stable, ensuring a durable linkage. mpg.de
This compound is particularly useful for creating these hybrid materials. When applied to a metal oxide surface, the phosphonic acid headgroup chemisorbs, forming a self-assembled monolayer. This process leaves the iodoethyl tails pointing away from the surface, creating a new, functionalized organic surface on the inorganic substrate.
The utility of this approach lies in the reactivity of the terminal iodo- group. This group acts as a versatile chemical platform for the covalent attachment of a wide array of other molecules. This two-step functionalization strategy—anchoring followed by substitution—is highly advantageous for applications such as:
Functionalized Nanoparticles: Creating biocompatible coatings on nanoparticles for biomedical applications like drug delivery or imaging. mpg.debeilstein-journals.org For instance, a biocompatible polymer could be grafted onto the iodo-functionalized surface of TiO₂ nanoparticles. mpg.de
Sensor Development: Immobilizing specific receptor molecules onto a substrate to create a sensitive and selective sensor. beilstein-journals.org
Modified Electrodes: Tailoring the surface properties of electrodes for applications in electronics or electrocatalysis.
| Component | Function | Advantage |
| Inorganic Substrate | Provides structural support, thermal stability, or specific physical properties (e.g., semiconductor, insulator). | Metal oxides (TiO₂, SiO₂, etc.), quantum dots, and other nanomaterials. |
| This compound | Acts as a bifunctional linker molecule. | The phosphonate group ensures strong, stable anchoring to the inorganic surface, while the iodo- group provides a site for further covalent bonding. |
| Organic Moiety | Introduces desired chemical functionality (e.g., biocompatibility, catalytic activity, specific recognition). | Polymers, biomolecules, catalysts, or chromophores attached via substitution of the iodine atom. |
Catalytic Applications as Ligands or Organocatalysts
While phosphonic acids and their derivatives are utilized in catalysis, for instance as components of solid acid catalysts or as ligands for metal complexes, specific research detailing the application of this compound as a ligand or organocatalyst is not extensively documented in publicly available literature. scispace.combeilstein-journals.org The general class of phosphonic acids can be used to create water-soluble catalysts or to support catalytic complexes. beilstein-journals.org However, without specific studies on the iodoethyl derivative, its direct role in catalysis remains an area for future investigation.
Biological Interactions and Mechanistic Insight Non Clinical Focus
Enzyme Inhibition and Modulation Studies
(2-Iodoethyl)phosphonic acid and its congeners are recognized for their ability to inhibit certain enzymes, most notably cholinesterases, through a mechanism of irreversible phosphorylation. This activity is distinct from many classical organophosphate inhibitors due to the ionized nature of the phosphonic acid group at physiological pH.
Research has established that this compound acts as a phosphorylating agent, targeting the active site of enzymes like human plasma butyrylcholinesterase (BuChE). nih.gov Unlike typical nonionized triester phosphate (B84403) inhibitors, the ionized dianion of this compound is capable of inhibiting BuChE. The mechanism involves the irreversible phosphorylation of the serine residue (Ser-198) within the esteratic site of the enzyme. nih.gov This covalent modification leads to the formation of a stable, inactive phosphobutyrylcholinesterase conjugate. nih.gov
The reaction is consistent with a bimolecular process where the rate of inhibition is dependent on the concentration of the phosphonic acid. nih.gov The covalent nature of this interaction is confirmed by the observation that the inhibition is not reversible upon removal of the excess inhibitor. nih.gov This mechanism is shared by its halo-analogues, such as (2-chloroethyl)phosphonic acid (ethephon), which also phosphorylates BuChE at the same active site serine. nih.gov
Structure-activity relationship (SAR) studies, particularly focusing on the inhibition of human butyrylcholinesterase, reveal critical insights into the affinity and reactivity of (2-haloethyl)phosphonic acids. The nature of the halogen atom on the ethyl group significantly influences the inhibitory potency.
When comparing (2-chloroethyl)phosphonic acid, (2-bromoethyl)phosphonic acid, and this compound, a clear trend emerges. This compound, along with its bromo-analogue, exhibits a lower affinity for the BuChE active site compared to the chloro-analogue, ethephon (B41061). However, they compensate for this lower affinity with a higher rate of phosphorylation. nih.gov This increased reactivity is consistent with the relative hydrolysis rates of these compounds, suggesting that the lability of the carbon-halogen bond is a key factor in the phosphorylation event. nih.gov The potency of these inhibitors is therefore a function of both their binding affinity within the active site and their intrinsic reactivity (phosphorylation rate). nih.gov
Further SAR insights can be drawn from examining the alkyl chain length. For instance, (2-chlorohexyl)phosphonic acid is a poor inhibitor of BuChE, which may be attributed to its increased reactivity with water, leading to hydrolysis before it can effectively phosphorylate the enzyme. nih.gov
| Compound | Relative Affinity for BuChE | Relative Phosphorylation Rate |
|---|---|---|
| (2-Chloroethyl)phosphonic acid | Higher | Lower |
| (2-Bromoethyl)phosphonic acid | Lower | Higher |
| This compound | Lower | Higher |
While the interaction with BuChE is well-documented, the activity of this compound against other phosphonate-binding enzymes is less characterized. However, the broader class of phosphonates is known to interact with various enzymes, suggesting potential, yet unconfirmed, targets.
Glutamine Synthetase (GS): GS is a known target for certain phosphonate (B1237965) inhibitors, which often act as analogues of glutamic acid or stable mimics of phosphorylated intermediates. nih.govnih.gov For example, phosphinothricin, an analogue of glutamate, is a potent inhibitor of GS. psu.edu Some synthetic phosphonates have been designed as stable versions of phosphorylated inhibitors to target the enzyme's active site. nih.gov While these studies establish GS as a phosphonate-binding enzyme, specific inhibition studies involving this compound have not been reported.
Protein Tyrosine Phosphatases (PTPs): PTPs are another class of enzymes that could potentially interact with phosphonates, as the phosphonate group can act as a phosphate mimic. nih.govnih.gov Certain aryl-containing difluoromethylphosphonic acids have been shown to be competitive inhibitors of PTP-1B, a key protein tyrosine phosphatase. nih.govnih.gov These compounds act by interacting with the PTPase active site. nih.govnih.gov Although this demonstrates that some phosphonates can inhibit PTPs, there is no specific data available on the interaction between this compound and any protein tyrosine phosphatase.
Interactions with Biomacromolecules and Biological Systems
The reactivity of the iodoethyl group and the charged nature of the phosphonate headgroup suggest that this compound has the potential to interact with various biomacromolecules beyond enzyme active sites.
The phosphonate moiety is a stable bioisostere of the phosphate group, which is fundamental to the structure and function of many biological macromolecules like nucleic acids and phospholipids. nih.gov The carbon-phosphorus bond is resistant to enzymatic and chemical hydrolysis, a feature that could confer stability to any macromolecule it might modify. nih.gov The iodo- group on the ethyl chain is a leaving group, making the compound a potential alkylating agent capable of forming covalent bonds with nucleophilic residues on proteins (such as cysteine, histidine, or lysine). researchgate.net This covalent modification could alter the structure and function of the target protein.
Furthermore, alkylphosphonic acids are known to self-assemble on surfaces and can interact with biological membranes. psu.edumpg.de The phosphonic acid headgroup can interact with the polar components of membrane surfaces, while the alkyl chain can insert into the hydrophobic lipid bilayer, potentially disrupting membrane integrity or function. psu.edu
Mechanisms of Biological Activity in Model Organisms and Cellular Assays
Data on the biological activity of this compound in model organisms and cellular assays is primarily inferred from studies on its close analogue, (2-chloroethyl)phosphonic acid (ethephon).
Studies on ethephon have shown species-dependent sensitivity in BuChE inhibition. Plasma BuChE from humans, dogs, and mice shows the greatest sensitivity, followed by an intermediate sensitivity in chickens, rabbits, rats, and guinea pigs, with pigs and horses being the least sensitive. nih.gov This suggests that the biological impact of this compound, acting through the same mechanism, would likely follow a similar species-dependent pattern.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The classical Michaelis-Arbuzov reaction is a primary method for synthesizing phosphonates, including the precursors to (2-Iodoethyl)phosphonic acid. jk-sci.comwikipedia.orgsynarchive.comnih.gov This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.comwikipedia.orgsynarchive.com However, future research will likely focus on developing greener and more efficient synthetic methodologies.
Key areas for advancement include:
Catalytic Approaches: The use of transition metal catalysts, such as palladium or copper, has shown promise in the synthesis of other phosphonates and could be adapted for this compound. organic-chemistry.orgresearchgate.net These catalytic methods often proceed under milder conditions and can offer higher yields and selectivity.
Green Solvents and Reagents: Investigating the use of environmentally benign solvents, such as water or ionic liquids, could significantly reduce the environmental impact of the synthesis. rsc.orgresearchgate.net Furthermore, exploring alternative, less hazardous reagents is a key aspect of green chemistry. chemeurope.com
Photocatalysis and Flow Chemistry: Emerging technologies like visible-light photoredox catalysis and continuous flow chemistry offer pathways to more sustainable and scalable production. researchgate.netrsc.orgacs.org Photocatalysis can enable reactions under mild conditions, while flow chemistry provides enhanced safety, efficiency, and scalability. lew.ro
| Synthesis Approach | Potential Advantages for this compound | Key Research Focus |
| Catalytic Methods | Milder reaction conditions, higher yields, improved selectivity. | Development of specific catalysts for haloalkyl phosphonates. |
| Green Chemistry | Reduced environmental impact, safer processes. | Use of aqueous media, biodegradable solvents, and non-toxic reagents. rsc.orgresearchgate.net |
| Advanced Technologies | Enhanced efficiency, scalability, and safety. | Application of photoredox catalysis and continuous flow reactors. researchgate.netrsc.orgacs.orglew.ro |
Expansion of Applications in Emerging Materials Technologies
The dual functionality of this compound makes it an attractive building block for new materials with tailored properties.
Functional Polymers: The phosphonic acid group can be incorporated into polymers to enhance properties like adhesion, flame retardancy, and ion conductivity. nih.gov The iodoethyl group provides a reactive handle for further post-polymerization modification, allowing for the creation of highly functionalized polymers. Future work could explore the development of smart polymers that respond to specific stimuli.
Surface Modification and Coatings: Phosphonic acids are known to strongly bind to metal oxide surfaces, making them excellent candidates for creating protective coatings and modifying surface properties. nih.govmdpi.comethz.chresearchgate.netresearchgate.net this compound could be used to create surfaces with tailored wettability, corrosion resistance, or biocompatibility. The iodine atom could also serve as a site for attaching other functional molecules.
Nanomaterials and Hybrid Materials: The compound can be used to functionalize nanoparticles, creating stable, dispersible nanomaterials with new properties. lew.ro It can also serve as a linker in the synthesis of metal-organic frameworks (MOFs), a class of porous materials with applications in gas storage, catalysis, and sensing. d-nb.infonih.govcas.czresearchgate.net The iodine atom within the MOF structure could introduce unique catalytic or recognition properties.
| Material Application | Role of this compound | Potential Research Directions |
| Polymers | Monomer or additive for functionalization. nih.gov | Synthesis of self-healing polymers, stimuli-responsive materials. |
| Coatings | Adhesion promoter, corrosion inhibitor. researchgate.net | Development of anti-fouling or antimicrobial surfaces. |
| Nanomaterials | Surface functionalization agent. lew.ro | Creation of targeted drug delivery systems, advanced sensors. |
| MOFs | Functional linker. d-nb.infonih.govcas.czresearchgate.net | Design of MOFs with enhanced catalytic activity or selective binding. |
Deeper Elucidation of Complex Reaction Mechanisms
While the general mechanism of reactions like the Michaelis-Arbuzov is understood, the specific nuances for haloalkyl phosphonates warrant further investigation. jk-sci.comwikipedia.orgnih.gov
Future research should aim to:
Map Reaction Pathways: Detailed mechanistic studies, combining experimental techniques with computational modeling, can provide a deeper understanding of the reaction intermediates and transition states involved in the synthesis and subsequent reactions of this compound.
Understand Solvent and Catalyst Effects: A systematic investigation into how different solvents and catalysts influence the reaction kinetics and product distribution will be crucial for optimizing synthetic protocols.
Explore P-C Bond Cleavage and Formation: Theoretical studies on the dynamics of P-C bond formation and cleavage can provide fundamental insights into the stability and reactivity of the compound. nih.govnih.gov
Advanced Computational Design and Prediction of Novel Derivatives
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules with desired properties.
Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the properties of new this compound derivatives, such as their binding affinity to surfaces or their biological activity. uaeh.edu.mxnih.gov
Virtual Screening: Large virtual libraries of derivatives can be screened computationally to identify promising candidates for specific applications before undertaking laborious and expensive laboratory synthesis.
DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule and its derivatives, providing insights that can guide the design of new materials and catalysts. uaeh.edu.mxnih.gov
Exploration of New Biological Targets and Mechanistic Pathways in Non-Clinical Settings
The structural similarity of phosphonates to phosphates suggests that they can act as mimics and inhibitors of biological processes. researchgate.netnih.gov
Unexplored areas in a non-clinical context include:
Enzyme Inhibition: this compound and its derivatives could be investigated as inhibitors of enzymes that process phosphate-containing substrates. nih.govresearchgate.netnih.govontosight.ai The iodoethyl group offers a site for further functionalization to enhance binding affinity and selectivity.
Biosensors: The ability of the phosphonic acid group to bind to specific biological targets could be exploited in the development of novel biosensors. The iodine atom could be used to attach signaling molecules.
Probing Biological Pathways: Labeled versions of this compound could be used as chemical probes to study biological pathways involving phosphate (B84403) metabolism.
Interdisciplinary Research Integrating this compound with Other Scientific Fields
The full potential of this compound will likely be realized through interdisciplinary collaborations.
Materials Science and Biology: Combining expertise in materials science and biology could lead to the development of advanced biomaterials, such as biocompatible implants with tailored surface properties or drug delivery systems.
Chemistry and Physics: Collaboration between chemists and physicists will be essential for understanding and exploiting the electronic and optical properties of materials derived from this compound, for applications in electronics and photonics.
Computational and Experimental Science: A strong synergy between computational modeling and experimental validation will be key to the rational design and optimization of new materials and processes based on this compound. uaeh.edu.mxnih.gov
Q & A
Basic: What synthetic methodologies are recommended for preparing (2-Iodoethyl)phosphonic acid, and how do reaction parameters affect yield?
Answer:
The synthesis of phosphonic acid derivatives typically involves direct phosphorylation or hydrolysis of phosphonate esters. For this compound, a plausible route involves nucleophilic substitution of a chloroethyl precursor with iodide (e.g., using NaI in acetone under reflux) followed by hydrolysis. Evidence from analogous compounds suggests that reaction conditions (temperature, solvent polarity, and catalyst) critically influence yield and purity . For example, the McKenna procedure (bromotrimethylsilane followed by methanolysis) is effective for dealkylating phosphonate esters to phosphonic acids . However, iodine's larger atomic radius may necessitate longer reaction times or elevated temperatures compared to chloro derivatives.
Basic: What analytical techniques are most reliable for quantifying this compound in biological or environmental samples?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for phosphonic acid detection due to its sensitivity and specificity. For accurate quantification, researchers must account for matrix effects and reporting limits (RLs), which vary significantly between labs (e.g., RLs from 0.01 to 0.2 mg/kg for phosphonic acid) . Calibration standards should include matrix-matched controls to correct for ion suppression. Additionally, phosphonic acid concentrations may need conversion to molar equivalents if referencing degradation pathways (e.g., fosetyl-Al metabolites require molar mass adjustments for reporting) .
Advanced: How does the iodine substituent in this compound alter its chemical reactivity compared to chloro or ethyl analogs?
Answer:
The iodine atom introduces distinct electronic and steric effects. Its lower electronegativity (compared to chlorine) reduces electron-withdrawing effects, potentially increasing nucleophilicity at the phosphorus center. However, the larger size of iodine may hinder sterically demanding reactions (e.g., coordination to metal centers in catalysis). Studies on chloroethyl analogs (e.g., ethephon) show that substituents significantly influence hydrolysis rates and thermal stability . Computational modeling (e.g., DFT) can predict these effects by analyzing charge distribution and bond dissociation energies .
Advanced: What strategies prevent degradation of this compound during long-term storage?
Answer:
Phosphonic acids are prone to oxidation and hydrolysis. Storage at 0–6°C in inert, anhydrous environments (e.g., under argon) minimizes degradation . Adding stabilizers like EDTA can chelate metal ions that catalyze oxidation. For iodinated derivatives, light-sensitive degradation may require amber glassware or UV-opaque packaging. Accelerated stability studies (e.g., thermal stress at 40°C/75% RH) can identify optimal storage conditions .
Advanced: What in vitro or in vivo models are suitable for studying the bioactivity of this compound?
Answer:
Phosphonic acid derivatives are studied for antiviral, antibacterial, and enzyme-inhibitory properties. For this compound, enzyme inhibition assays (e.g., alkaline phosphatase or HIV-1 integrase) can screen bioactivity. Cell-based models (e.g., HEK293 or HeLa cells) assess cytotoxicity and membrane permeability. The iodine substituent may enhance lipophilicity, improving cellular uptake compared to smaller halogens . However, iodinated compounds require careful handling due to potential radioisotope interference in tracer studies.
Advanced: How do molecular dynamics simulations inform the design of materials incorporating this compound?
Answer:
Simulations can predict phase-segregated morphologies in polymers or ionomers. For example, phosphonic acid groups in proton-exchange membranes exhibit strong hydrogen-bonding networks, which influence proton conductivity . Introducing iodine may alter hydrophobicity and ion clustering. Ab initio molecular dynamics (AIMD) can model solvation shells around the iodine atom, providing insights into transport mechanisms . Experimental validation via small-angle X-ray scattering (SAXS) or impedance spectroscopy is critical .
Advanced: How do regulatory thresholds for phosphonic acid residues impact the use of this compound in agricultural research?
Answer:
While this compound is not explicitly regulated, its detection in organic systems must distinguish between natural occurrence and synthetic application. For example, phosphonic acid residues in crops may originate from fosetyl-Al degradation, requiring isotopic tracing (e.g., δ²H NMR) to confirm the source . Regulatory frameworks like EU Regulation 834/2007 mandate MRL compliance, even for research-grade compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
